molecular formula C9H12ClNO B121347 1,2,3,4-Tetrahydroisoquinolin-8-ol hydrochloride CAS No. 32999-38-5

1,2,3,4-Tetrahydroisoquinolin-8-ol hydrochloride

Cat. No. B121347
CAS RN: 32999-38-5
M. Wt: 185.65 g/mol
InChI Key: VODYNYSWLDKXMM-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinolin-8-ol hydrochloride is a compound that has been the subject of various studies due to its potential pharmacological properties. It is a derivative of the tetrahydroisoquinoline family, which includes a range of biologically active molecules that have been explored for their therapeutic potential in areas such as neuroprotection, anticancer activity, and enzyme inhibition .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has been reported in several studies. For instance, derivatives have been synthesized for evaluation as dopamine D-1 antagonists, with modifications such as the introduction of a chloro and hydroxy group on the phenyl ring, as well as N-methyl derivatives to enhance potency . Another study reported the synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives as N-methyl-D-aspartate (NMDA) antagonists, with the most effective compound also showing protection against ischemia-induced neuronal degeneration in rats . Additionally, substituted 1,2,3,4-tetrahydroisoquinolines have been synthesized as potential anticancer agents, with modifications on the phenyl ring to introduce various electronic, steric, and lipophilic properties .

Molecular Structure Analysis

The molecular structure of 1,2,3,4-tetrahydroisoquinoline derivatives has been characterized using techniques such as X-ray crystallography. The absolute configuration of one such derivative, (+)-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, was determined to be S by X-ray analysis . The crystal structure of another derivative, a tetracyclic isoindolo[1,2-a]isoquinolin-8-one, was also reported, highlighting the flat moieties and intermolecular interactions within the crystal .

Chemical Reactions Analysis

The chemical reactivity of 1,2,3,4-tetrahydroisoquinoline derivatives has been explored in the context of their potential as pharmacological agents. For example, the introduction of a hydrophilic electron-withdrawing substituent at the 7-position of the tetrahydroisoquinoline nucleus was found to reduce the binding affinity toward the alpha2-adrenoceptor, while enhancing selectivity as an inhibitor of phenylethanolamine N-methyltransferase (PNMT) . The synthesis of N-substituted 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones represents another example of chemical modification to explore new classes of quinones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,3,4-tetrahydroisoquinoline derivatives are closely related to their structure and the substituents present on the isoquinoline ring. For instance, the presence of methoxy groups and the formation of hydrochloride salts can influence properties such as solubility and stability . The synthesis of 8-substituted 2-methyl-1,2,3,4-tetrahydroisoquinolines also provides insights into the influence of different substituents on the physical and chemical properties of these compounds .

properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-8-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c11-9-3-1-2-7-4-5-10-6-8(7)9;/h1-3,10-11H,4-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODYNYSWLDKXMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC=C2O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40545541
Record name 1,2,3,4-Tetrahydroisoquinolin-8-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydroisoquinolin-8-ol hydrochloride

CAS RN

32999-38-5
Record name 1,2,3,4-Tetrahydroisoquinolin-8-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
B Horst, MJ Wanner, SI Jørgensen… - The Journal of …, 2018 - ACS Publications
The common para regioselectivity in Pictet–Spengler reactions with dopamine derivatives is redirected to the ortho position by a simple change of solvents. In combination with a chiral …
Number of citations: 10 pubs.acs.org
CBM Poulie, CB Chan, A Parka, M Lettorp… - ACS pharmacology & …, 2023 - ACS Publications
Quality of life is often reduced in patients with sleep-wake disorders. Insomnia is commonly treated with benzodiazepines, despite their well-known side effects. Pellotine (1), a …
Number of citations: 4 pubs.acs.org

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